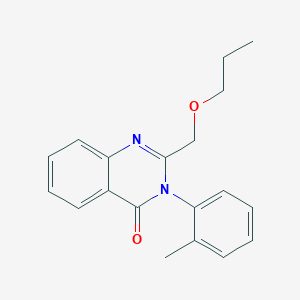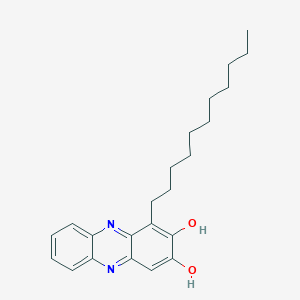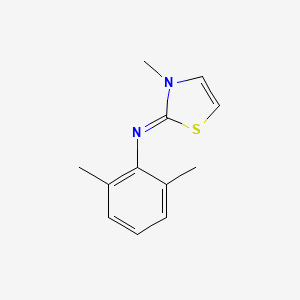
1-(2-Nitrophenyl)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitrophenyl)pentane-2,4-dione is an organic compound with the molecular formula C11H11NO4 It is a derivative of pentane-2,4-dione, where a nitrophenyl group is attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Nitrophenyl)pentane-2,4-dione can be synthesized through a multi-step process. One common method involves the alkylation of pentane-2,4-dione with 2-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrophenyl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Nitrophenyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-nitrophenyl)pentane-2,4-dione involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the diketone moiety can form chelates with metal ions. These interactions can influence biochemical pathways and enzyme activities, making the compound useful in mechanistic studies .
Comparison with Similar Compounds
Similar Compounds
Pentane-2,4-dione:
1-(4-Nitrophenyl)pentane-2,4-dione: A positional isomer with the nitro group at the para position.
1-(2-Aminophenyl)pentane-2,4-dione: A reduced derivative with an amino group instead of a nitro group.
Uniqueness
1-(2-Nitrophenyl)pentane-2,4-dione is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a useful probe in various scientific studies .
Properties
CAS No. |
61417-31-0 |
|---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
1-(2-nitrophenyl)pentane-2,4-dione |
InChI |
InChI=1S/C11H11NO4/c1-8(13)6-10(14)7-9-4-2-3-5-11(9)12(15)16/h2-5H,6-7H2,1H3 |
InChI Key |
VPNIVXKSKDWEGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)CC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


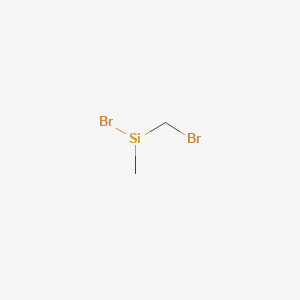
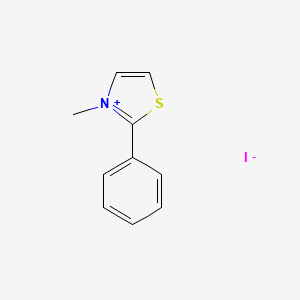
![1-Methoxy-4-({[2-(4-methoxyphenyl)ethenyl]oxy}methyl)benzene](/img/structure/B14567529.png)
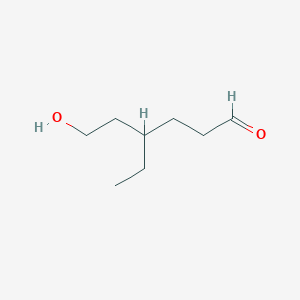
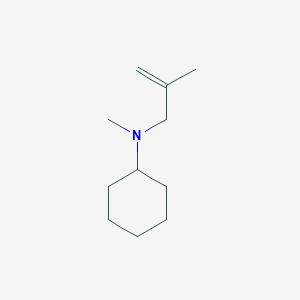
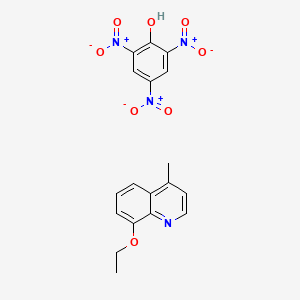
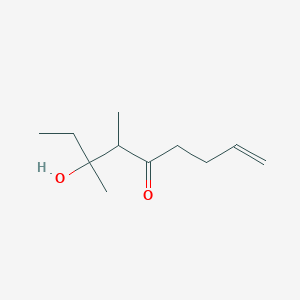
![3-[(2S,3S)-3-methylpiperidin-2-yl]propan-1-ol](/img/structure/B14567547.png)
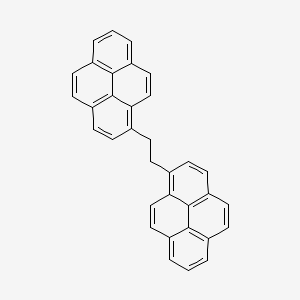

![3-Cyano-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14567564.png)
